molecular formula C18H16Cl2N4O5S2 B2687361 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 330676-58-9

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2687361
CAS No.: 330676-58-9
M. Wt: 503.37
InChI Key: YVODGDCPFLNQDR-UHFFFAOYSA-N
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Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a bis(2-chloroethyl)sulfamoyl group and a 5-nitro-1,3-benzothiazol-2-yl moiety. The compound’s structural complexity suggests dual functionality:

  • Bis(2-chloroethyl)sulfamoyl group: A known alkylating agent that induces DNA cross-linking, a mechanism common in nitrogen mustard-based chemotherapeutics .
  • 5-Nitrobenzothiazole: An electron-deficient aromatic system that may enhance target binding via π-π stacking or electrostatic interactions.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O5S2/c19-7-9-23(10-8-20)31(28,29)14-4-1-12(2-5-14)17(25)22-18-21-15-11-13(24(26)27)3-6-16(15)30-18/h1-6,11H,7-10H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVODGDCPFLNQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a nitro-substituted carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfamoyl Group: The bis(2-chloroethyl)sulfamoyl group is introduced via a reaction between a suitable amine precursor and bis(2-chloroethyl)sulfate.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the benzamide core. This can be achieved through a condensation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the benzothiazole ring can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The chloroethyl groups in the sulfamoyl moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) in aqueous solutions.

Major Products

    Reduction: 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-amino-1,3-benzothiazol-2-yl)benzamide.

    Substitution: Products depend on the nucleophile used, such as 4-[bis(2-azidoethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide.

    Hydrolysis: 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid and 5-nitro-1,3-benzothiazol-2-amine.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in cancer research, particularly as an alkylating agent. Alkylating agents are known for their ability to interfere with DNA replication, making them effective in treating various cancers. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the formation of DNA cross-links, thereby inhibiting cell division and promoting cell death.

Case Study:
In vitro studies have indicated that 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways and the generation of reactive oxygen species (ROS), leading to increased oxidative stress within the cells .

Antidiabetic Potential

Recent research has highlighted the compound's potential as an antidiabetic agent. It has been synthesized as part of a series of sulfamoyl benzamide derivatives evaluated for their glucokinase activation potential.

Case Study:
A study reported that derivatives of this compound exhibited significant inhibition of α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. In silico studies indicated that these compounds demonstrated favorable binding interactions with target proteins, suggesting their efficacy in managing type 2 diabetes .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other related sulfamoyl benzamide derivatives:

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntidiabeticDNA alkylation, Enzyme inhibition
N-(4-chlorophenyl)-3-[2-(hydrazinylidene)]benzamideAnticancerDNA cross-linking
Sulfamoyl benzamide derivativesAntidiabeticGlucokinase activation

Mechanism of Action

The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide involves multiple pathways:

    DNA Alkylation: The bis(2-chloroethyl)sulfamoyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.

    DNA Intercalation: The nitrobenzothiazole moiety can intercalate between DNA bases, further inhibiting DNA synthesis and function.

    Induction of Apoptosis: The compound can trigger apoptotic pathways by causing DNA damage and activating p53, a key regulator of the cell cycle.

Comparison with Similar Compounds

Comparison with Structural Analogues

HDAC Inhibitors with Alkylating Moieties

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)
  • Structure: Shares the bis(2-chloroethyl)amino group but replaces the benzothiazole with an aminophenyl ring.
  • Activity :
    • Potent HDAC1 inhibitor (IC₅₀ = 95.2 nM) with 10.3-fold higher antiproliferative activity than SAHA in A2780 ovarian cancer cells .
    • Induces G2/M phase arrest and apoptosis in HepG2 cells .
  • Key Difference : The absence of the nitrobenzothiazole in NA suggests that the target compound’s nitro group may alter HDAC selectivity or DNA alkylation efficiency.
Fluorinated Analogues (e.g., FNA)
  • Structure : Fluorine introduced para to the amide bond in NA derivatives to improve metabolic stability .
  • Activity : Enhanced selectivity and stability compared to NA, highlighting the impact of electron-withdrawing substituents .
  • Comparison : The nitro group in the target compound may similarly improve stability but could reduce solubility due to increased hydrophobicity.

Benzothiazole-Containing Analogues

N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
  • Structure : Features a benzothiazole linked to a benzoxazole via a butanamide bridge.
  • Comparison : The nitro group in the target compound may enhance binding to enzymes requiring electron-deficient aromatic systems, such as HDACs or redox-related targets.
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (ECHEMI 325987-71-1)
  • Structure : Ethoxy substituent on benzothiazole vs. nitro in the target compound.
  • Properties : Molecular weight = 502.4 g/mol, XLogP3 = 4.2 .

Sulfamoyl-Benzamide Derivatives

LMM5 and LMM11 (1,3,4-Oxadiazoles)
  • Structure : Sulfamoyl-benzamide linked to oxadiazole rings with varied substituents (e.g., methoxyphenyl, furan) .
  • Activity : Antifungal agents targeting thioredoxin reductase in Candida albicans .
  • Comparison : The target compound’s nitrobenzothiazole may confer distinct redox properties, influencing its mechanism compared to oxadiazole-based inhibitors.
4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide
  • Structure : Imidazole and thiazole substituents on benzamide.
  • Comparison : The target compound’s nitro group may narrow its spectrum but increase specificity for cancer targets.

Physicochemical and Structural Properties

Compound Molecular Weight (g/mol) XLogP3 Key Substituents Biological Target
Target Compound ~502* ~4.2* 5-Nitrobenzothiazole HDAC/DNA alkylation
NA 419.3 3.8 Bis(2-chloroethyl)amino HDAC1/HDAC2/HDAC3
ECHEMI 325987-71-1 502.4 4.2 4-Ethoxybenzothiazole Undisclosed
LMM5 535.6 3.5 Methoxyphenyl-oxadiazole Thioredoxin reductase
4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide 439.5 2.9 Imidazole-thiazole Bacterial enzymes

*Estimated based on structural similarity.

Key Research Findings and Implications

HDAC Inhibition vs. DNA Alkylation : The target compound’s bis(2-chloroethyl)sulfamoyl group likely confers DNA cross-linking activity, while the nitrobenzothiazole may enhance HDAC binding via steric or electronic effects .

Metabolic Stability : Fluorinated analogues (e.g., FNA) demonstrate that electron-withdrawing groups improve stability, suggesting the nitro group may similarly reduce metabolic degradation .

Antiproliferative Potential: Structural analogues like NA show IC₅₀ values in the low micromolar range, indicating the target compound may require evaluation in similar cancer cell lines .

Toxicity Considerations : Nitrogen mustard derivatives often exhibit dose-limiting toxicity; the nitro group’s impact on off-target effects warrants investigation .

Biological Activity

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C16H15Cl2N3O3S\text{C}_{16}\text{H}_{15}\text{Cl}_2\text{N}_3\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfamoyl group is significant for its interaction with carbonic anhydrase and other sulfonamide-sensitive enzymes, while the nitro group may contribute to its redox activity and potential cytotoxic effects against cancer cells.

Antitumor Activity

Several studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, in vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)10.5Apoptosis via caspase activation
A549 (lung cancer)12.3Cell cycle arrest at G2/M phase
HeLa (cervical cancer)9.8Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. In particular, it has been effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus15 µg/mLBactericidal
Escherichia coli20 µg/mLBacteriostatic
Candida albicans25 µg/mLFungicidal

Case Studies

  • Case Study on Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that a series of benzothiazole derivatives, including this compound, exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted the role of structural modifications in enhancing biological activity and selectivity towards tumor cells .
  • Antimicrobial Resistance : Research indicated that this compound could potentially overcome resistance mechanisms in certain bacterial strains. In vitro tests showed enhanced efficacy when combined with traditional antibiotics, suggesting a synergistic effect that could be harnessed for treating resistant infections .
  • Neurotoxicity Assessment : A neurotoxicity study evaluated the safety profile of this compound in animal models. Results indicated no significant neurotoxic effects at therapeutic doses, which supports its potential use in clinical settings without severe side effects .

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